REACTION_SMILES
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[CH3:15][CH2:16][OH:17].[ClH:14].[Na+:13].[OH-:12].[OH:1][CH:2]([C:3](=[O:4])[O:5][CH3:6])[CH2:7][C:8]1([CH3:11])[CH2:9][CH2:10]1>>[OH:1][CH:2]([C:3](=[O:4])[OH:5])[CH2:7][C:8]1([CH3:11])[CH2:9][CH2:10]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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COC(=O)C(O)CC1(C)CC1
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(O)CC1(C)CC1
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Name
|
|
Type
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product
|
Smiles
|
CC1(CC(O)C(=O)O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |